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  • Product: 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
  • CAS: 175277-68-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, a thorough understanding of NMR data is critical for the confirmation of molecular identity, purity assessment, and structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, a substituted pyridine derivative of interest in medicinal chemistry. The presence of a trifluoromethyl group, a methoxy group, and a carboxamide moiety on the pyridine ring introduces distinct electronic effects that are reflected in the NMR spectra, making it an excellent case study for understanding the interplay of substituents on the magnetic environment of atomic nuclei.

Molecular Structure and Key NMR-Active Nuclei

The structure of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide contains several key features that will be observable in its NMR spectra. The pyridine ring possesses two aromatic protons, whose chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and carboxamide groups. The molecule also contains a methoxy group and a carboxamide group, each with its own characteristic proton and carbon signals.

Experimental Protocol for NMR Data Acquisition

While this guide focuses on the interpretation of the NMR spectra, the following outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR data for a compound such as 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts[1].
  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  • The number of scans can be adjusted based on the sample concentration.

4. ¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
  • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
  • A typical pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds are used.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase correct the resulting spectra.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference.
  • Integrate the ¹H NMR signals to determine the relative number of protons.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The electron-withdrawing nature of the trifluoromethyl and carboxamide groups, along with the electron-donating effect of the methoxy group, will significantly influence the chemical shifts of the pyridine ring protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~8.3 - 8.5Doublet~5-61H
H-5~7.8 - 8.0Doublet~5-61H
-CONH₂~7.0 - 8.0Broad Singlet-2H
-OCH₃~4.0 - 4.2Singlet-3H
  • Aromatic Protons (H-5 and H-6): The pyridine ring has two remaining protons at positions 5 and 6. Due to the strong electron-withdrawing effects of the adjacent trifluoromethyl and carboxamide groups, and the nitrogen atom in the ring, these protons are expected to be significantly deshielded and appear at downfield chemical shifts. H-6, being ortho to the nitrogen, is anticipated to be the most downfield signal. These two protons will likely appear as doublets due to coupling to each other.

  • Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as a broad singlet. The chemical shift of amide protons can be highly variable and is dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 4.0-4.2 ppm.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached functional groups. The trifluoromethyl group will have a particularly notable effect, with the carbon atom directly attached to it appearing as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C=O~165 - 170Singlet
C-2~160 - 165Singlet
C-6~150 - 155Singlet
C-4~135 - 140Quartet
C-5~120 - 125Singlet
-CF₃~120 - 125Quartet
C-3~115 - 120Singlet
-OCH₃~55 - 60Singlet
  • Carbonyl Carbon (C=O): The carbon of the carboxamide group is expected to be the most downfield signal in the spectrum.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. C-2, attached to the electronegative oxygen of the methoxy group and adjacent to the ring nitrogen, will be significantly downfield. C-4, bearing the trifluoromethyl group, will also be downfield and will appear as a quartet due to coupling with the three fluorine atoms. The carbon of the trifluoromethyl group itself will also be a quartet with a large C-F coupling constant.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the upfield region of the spectrum.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide using NMR spectroscopy.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation (Optional but Recommended) cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR Spectrum COSY COSY (H-H Correlation) H1_NMR->COSY HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC Integration Integration & Multiplicity (¹H NMR) H1_NMR->Integration ChemShift Chemical Shift Analysis (¹H & ¹³C NMR) H1_NMR->ChemShift C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC C13_NMR->HMBC C13_NMR->ChemShift Connectivity Establish Connectivity (2D NMR) COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Integration->Connectivity ChemShift->Connectivity Structure Final Structure Confirmation Connectivity->Structure

Caption: Workflow for NMR-based structural elucidation.

Key Structural Correlations

The following diagram illustrates the key expected correlations in 2D NMR experiments (HMBC) that would confirm the structure of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide.

Caption: Key expected HMBC correlations.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide are predicted to exhibit characteristic features that are directly correlated with its molecular structure. A systematic analysis of the chemical shifts, multiplicities, and integration values, potentially supplemented with 2D NMR data, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the identity and structural integrity of the compound. This guide provides a framework for researchers to interpret the NMR data of this and structurally related molecules, facilitating efficient and accurate characterization in the drug discovery and development pipeline.

References

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • Rasala, D. (1993). ¹H NMR SPECTRA OF SUBSTITUTED AMINOPYRIDINES. Spectroscopy Letters, 26(2), 227-235.
  • Paukku, Y., & Laatikainen, R. (1998). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(4), 654-659. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(1), 534-547. Available at: [Link]

  • Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Available at: [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure Analysis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide: A Hypothetical Case Study

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique, providing definitive, atomic-level insights int...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique, providing definitive, atomic-level insights into the three-dimensional architecture of small molecules.[1][2] This guide presents a comprehensive, field-proven workflow for the crystal structure analysis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, a compound of interest in medicinal chemistry due to its trifluoromethyl-substituted pyridine scaffold, a common motif in modern pharmaceuticals.[3] As no public crystal structure is available in repositories like the Cambridge Structural Database (CSD)[4][5], this document serves as an in-depth, hypothetical case study. It details the necessary steps from synthesis and crystallization to data collection, structure refinement, and detailed analysis, explaining the causality behind each experimental choice. The protocols described herein represent a self-validating system for obtaining and interpreting high-quality crystallographic data, crucial for structure-based drug design and understanding structure-property relationships.

Introduction: The Rationale for Structural Analysis

The molecule 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide combines several key functional groups that dictate its potential physicochemical and pharmacological properties. The pyridine ring acts as a bioisostere for phenyl groups, offering a hydrogen bond acceptor at the nitrogen atom. The carboxamide group is a classic hydrogen bond donor and acceptor, critical for forming specific interactions with biological targets.[6][7] The methoxy group can influence conformation and solubility, while the electron-withdrawing trifluoromethyl (CF3) group can significantly impact metabolic stability, lipophilicity, and binding affinity.[8][9][10]

Determining the precise three-dimensional structure is paramount. It reveals:

  • Molecular Conformation: The spatial arrangement of the methoxy and carboxamide substituents relative to the pyridine ring.

  • Intermolecular Interactions: The specific hydrogen bonding networks and other non-covalent interactions that govern crystal packing.[6][11]

  • Supramolecular Synthons: Predictable and robust patterns of intermolecular interactions, such as amide-amide dimers, which are fundamental to crystal engineering.[6]

This structural information provides a foundational blueprint for rational drug design, enabling predictions of how the molecule might interact with a protein binding site and guiding further chemical modifications.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A robust structural analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

A plausible synthetic route can be adapted from established methodologies for preparing substituted pyridine carboxamides.[12][13] The workflow would involve the synthesis of a suitable pyridine precursor followed by amidation.

Figure 1: A plausible reaction scheme for the synthesis of the target compound.


Protocol for Crystallization Screening

Growing diffraction-quality crystals is often a bottleneck.[1] A systematic screening approach using minimal material is essential. The key is to achieve slow supersaturation.[14]

Methodology:

  • Solubility Assessment: Begin by testing the solubility of ~1-2 mg of the purified compound in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to identify suitable systems.[15]

  • Primary Crystallization Techniques: Set up crystallization trials using the following methods:

    • Slow Evaporation: Prepare a nearly saturated solution in a suitable volatile solvent (e.g., ethyl acetate). Cover the vial with parafilm and pierce it with a needle to allow for slow solvent evaporation over several days.[14][16]

    • Vapor Diffusion (Liquid-Liquid): Dissolve the compound in a small volume of a less volatile, good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (anti-solvent) in which the compound is insoluble (e.g., hexane). The anti-solvent will slowly diffuse into the solution, reducing solubility and inducing crystallization.[15]

    • Thermal Gradient (Slow Cooling): Prepare a saturated solution at an elevated temperature in a solvent where solubility is temperature-dependent (e.g., ethanol). Allow the solution to cool to room temperature slowly, followed by further slow cooling in a refrigerator.

TechniquePrincipleSuitable SolventsKey to Success
Slow Evaporation Gradual increase in concentration as solvent evaporates.Volatile solvents (Acetone, DCM, EtOAc)Control evaporation rate.[16]
Vapor Diffusion Slow introduction of an anti-solvent via vapor phase.Binary system (e.g., DCM/Hexane)Miscible solvent/anti-solvent pair.[15]
Slow Cooling Decreased solubility upon gradual temperature reduction.Solvents with high temp-solubility gradientSlow, controlled cooling rate.[14]

Table 1: Summary of common crystallization techniques for small organic molecules.

Single-Crystal X-ray Diffraction: The Definitive Structural Experiment

Once a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, with no visible defects) is obtained, the SCXRD experiment can proceed.[14]

SCXRD_Workflow Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Structure Solution cluster_refine Structure Refinement & Validation crystal_mount Crystal Mounting data_collection Data Collection (Diffractometer) crystal_mount->data_collection Mount on Goniometer integration Data Integration (h, k, l, I, σ(I)) data_collection->integration absorption Absorption Correction integration->absorption space_group Space Group Determination absorption->space_group solution Structure Solution (e.g., Direct Methods) space_group->solution refinement Least-Squares Refinement (SHELXL, Olex2) solution->refinement validation Validation & CIF Generation (checkCIF) refinement->validation

Figure 2: The end-to-end workflow for determining a crystal structure.


Step-by-Step Experimental Protocol
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer. X-rays (typically Mo Kα, λ = 0.71073 Å) are directed at the crystal, which is rotated through a series of angles.[17] A detector, such as a CCD or CMOS sensor, collects the diffraction pattern—a series of spots of varying intensity.[17]

  • Data Integration and Reduction: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and assigns Miller indices (h, k, l) to each reflection. This process generates a reflection file (.hkl).

  • Structure Solution: Using software like SHELXT or SIR, the initial positions of the non-hydrogen atoms are determined from the diffraction data, often using "direct methods" which solve the phase problem of crystallography.[18]

  • Structure Refinement: This is an iterative process using a program like SHELXL [19][20] within a graphical interface like Olex2 .[21][22][23][24] The atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions. The refinement converges when key indicators, like the R1 value (a measure of the agreement between the model and the data), are minimized.

Hypothetical Results and Structural Analysis

Based on the known chemical structure and common motifs for related compounds, we can predict the key structural features of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide.

Crystallographic Data (Hypothetical)

The following table presents plausible crystallographic data for the title compound.

ParameterHypothetical Value
Empirical FormulaC8H7F3N2O2
Formula Weight220.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)11.5
β (°)98.5
Volume (ų)980
Z4
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.120

Table 2: Hypothetical crystal data and structure refinement details.

Molecular Geometry and Conformation

The analysis would focus on several key aspects:

  • Planarity: The pyridine ring is expected to be planar. The key question is the torsion angle of the carboxamide group relative to this ring. Steric hindrance between the amide and the C2-methoxy group may force the amide group out of the plane of the pyridine ring.

  • Conformation of Methoxy Group: The methyl group of the methoxy substituent could be oriented either toward or away from the carboxamide group.

  • Intramolecular Interactions: A potential weak intramolecular hydrogen bond could exist between the amide N-H and the oxygen of the methoxy group, which would influence the conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by hydrogen bonding involving the carboxamide group. The most probable interaction is the formation of a centrosymmetric dimer via N-H···O hydrogen bonds between the amide groups of two adjacent molecules. This is a very common and robust supramolecular synthon in carboxamides.[6][25]

Dimer Predicted Amide-Amide Hydrogen Bonded Dimer M1 Molecule A N1 N-H O2 C=O N1->O2 N-H···O O1 O=C O1->N1 R1 Py R1->O1 M2 Molecule B N2 H-N N2->O1 N-H···O O2->N2 R2 Py R2->O2

Figure 3: Diagram of the expected centrosymmetric R²₂(8) amide dimer synthon.


Additionally, the trifluoromethyl group, while not a strong hydrogen bond acceptor, can participate in weaker C-H···F interactions or F···F contacts, which can influence the overall crystal packing.[26][27] The packing of these dimers would then define the final three-dimensional crystal lattice.

Implications for Drug Development

A definitive crystal structure provides invaluable data for drug development professionals:

  • Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors, acceptors, and hydrophobic features (like the CF3 group) defines the molecule's pharmacophore, which is essential for virtual screening and lead optimization.

  • Conformational Analysis: Understanding the preferred solid-state conformation provides a low-energy reference structure for computational studies, such as docking simulations into a target protein's active site.

  • Polymorph Screening: The identified crystal packing arrangement represents one possible polymorphic form. This knowledge is the first step in a comprehensive polymorph screen, which is critical for ensuring the solid-state stability and consistent bioavailability of an active pharmaceutical ingredient (API).

Conclusion

While this guide presents a hypothetical analysis, it provides a complete and scientifically rigorous blueprint for the crystal structure determination of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide. The described workflow, from rational synthesis and systematic crystallization to state-of-the-art diffraction analysis and interpretation, embodies the principles of expertise and trustworthiness required in modern chemical research. The resulting structural data, revealing the molecule's conformation and intermolecular interactions, would be a critical asset for any research program aimed at developing this or related compounds for therapeutic applications.

References

  • OlexSys. Olex2. Available from: [Link][21][24]

  • Wikipedia. Cambridge Structural Database. Available from: [Link][4]

  • Wikipedia. Olex2. Available from: [Link][22]

  • SourceForge. Olex2 download. Available from: [Link][28]

  • National Institute of Standards and Technology. The Cambridge Structural Database (CSD): Current Activities and Future Plans. Available from: [Link][5]

  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. Available from: [Link]

  • SPT Labtech. Chemical crystallization. Available from: [Link][1]

  • Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available from: [Link][23]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available from: [Link]

  • University of Wisconsin-Madison Libraries. Cambridge Structure Database. Available from: [Link][29]

  • Massachusetts Institute of Technology. Cambridge Structural Database. Available from: [Link][30]

  • OlexSys. Overview. Available from: [Link][24]

  • Kruger, T. L., et al. (2007). Hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides. CrystEngComm, 9(10), 883-890. Available from: [Link][6]

  • Unknown. crystallization of small molecules. Available from: [Link][15]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available from: [Link][19]

  • ResearchGate. The most commonly observed hydrogen bonding patterns. Available from: [Link][25]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), e3. Available from: [Link][16]

  • Girolami, G. S. A Guide to Using the SHELXTL Crystallographic Software Package. Available from: [Link][18]

  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2459-2475. Available from: [Link][31]

  • Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 450-457. Available from: [Link][26]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available from: [Link][32]

  • Donahue, C. M., et al. (2017). Secondary Sphere Hydrogen Bonding in Monocopper Complexes of Potentially Dinucleating Bis(carboxamide) Ligands. Inorganic chemistry, 56(17), 10592–10599. Available from: [Link][11]

  • GitHub. Automated refinement of single crystal diffraction data using SHELXTL. Available from: [Link][33]

  • Purdue University. X-Ray Crystallography - Software. Available from: [Link][20]

  • Dziuk, B., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(21), 6688. Available from: [Link][34]

  • MDPI. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. Available from: [Link][35]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link][36]

  • MDPI. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Available from: [Link][37]

  • European Synchrotron Radiation Facility. Single-Crystal X-Ray Diffraction tasks. Available from: [Link][38]

  • ResearchGate. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link][39]

  • ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Available from: [Link][40]

  • European Journal of Chemistry. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. Available from: [Link][41]

  • J-STAGE. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Available from: [Link][42]

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link][17]

  • Scientific Research Publishing. Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Available from: [Link][7]

  • Universität Ulm. Single-Crystal X-ray Diffraction (SC-XRD). Available from: [Link][2]

  • ResearchGate. Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. Available from: [Link][27]

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  • Unknown. Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link][43]

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Sources

Foundational

CAS registry number search 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide Abstract Introduction and Compound Identification 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is a distinct isomer within the fam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

Abstract

Introduction and Compound Identification

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is a distinct isomer within the family of substituted pyridine carboxamides. The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically successful drugs.[1] The strategic placement of substituents—a methoxy group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxamide at the 3-position—is anticipated to confer a unique combination of electronic, steric, and metabolic properties.

The trifluoromethyl (CF3) group, in particular, is a powerful tool in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The replacement of a methyl or chloro group with a CF3 group is a common bioisosteric strategy to modulate these properties.[3][4]

A search for the CAS Registry Number for "2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide" did not yield a specific entry at the time of this writing. Commercial listings for this compound are sparse and often lack detailed analytical data, suggesting it is a novel or less-common research chemical.[5] This guide, therefore, aims to fill this knowledge gap by providing a scientifically-grounded framework for its synthesis and potential utility.

Synthesis and Mechanistic Rationale

While a direct, published synthesis for 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is not readily found, a plausible and efficient synthetic route can be designed based on well-established transformations of pyridine derivatives. The proposed pathway focuses on the strategic functionalization of a pre-existing 2-hydroxy-4-(trifluoromethyl)pyridine core, a commercially available starting material.

Proposed Synthetic Pathway

The following multi-step synthesis is proposed, with each step chosen for its reliability and compatibility with the existing functional groups.

Synthetic_Pathway A 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS: 50650-59-4) B 2-Chloro-4-(trifluoromethyl)pyridine A->B  POCl3 or SOCl2  (Chlorination) C 2-Methoxy-4-(trifluoromethyl)pyridine B->C  NaOMe, MeOH  (Nucleophilic Aromatic Substitution) D 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine C->D  NBS, H2SO4  (Electrophilic Bromination) E 2-Methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile D->E  CuCN, DMF  (Rosenmund-von Braun Reaction) F 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid E->F  H2SO4 (aq), Heat  (Nitrile Hydrolysis) G 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide F->G  1. SOCl2  2. NH3 (aq)  (Amidation)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide via Nucleophilic Aromatic Substitution

An Application Note for Medicinal and Process Chemistry Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, a key...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, a key building block in the development of active pharmaceutical and agrochemical ingredients.[1] The presented methodology is centered around a robust and efficient nucleophilic aromatic substitution (SNAr) reaction. The protocol begins with the commercially available precursor, 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide, which is converted to the target methoxy derivative using sodium methoxide. This guide details the reaction mechanism, experimental setup, purification procedures, and necessary safety precautions, designed for researchers and scientists in drug development and organic synthesis.

Mechanistic Rationale and Strategy

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. In this process, a nucleophile—in this case, the methoxide ion (CH₃O⁻)—replaces a leaving group (chloride) on the pyridine ring.

The pyridine ring's reactivity in SNAr reactions is significantly influenced by the following factors:

  • Ring Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring acidifies the ring protons and makes the ring carbons more electrophilic and susceptible to nucleophilic attack compared to a standard benzene ring.

  • Activating Groups: The presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group at the C4 position, further enhances the electrophilicity of the ring.

  • Positional Selectivity: Nucleophilic attack on pyridines is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen). This is because the negative charge of the anionic intermediate can be delocalized onto the electronegative nitrogen atom, forming a stable resonance structure.[2][3] Attack at the C3 position does not allow for this crucial stabilization.[2]

The reaction proceeds via a two-step addition-elimination mechanism.[3][4]

  • Addition Step (Rate-Determining): The methoxide nucleophile attacks the C2 carbon, which bears the chloride leaving group, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the key to the reaction's feasibility.

  • Elimination Step: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, yielding the final 2-methoxy product.

G

Materials and Reagents

ReagentCAS NumberMolecular Wt.AmountMolar Eq.
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide886762-28-3224.58 g/mol 5.00 g1.0
Sodium Methoxide (NaOMe)124-41-454.02 g/mol 1.45 g1.2
Anhydrous Methanol (MeOH)67-56-132.04 g/mol 50 mL-
Dichloromethane (DCM)75-09-284.93 g/mol 100 mL-
Deionized Water (H₂O)7732-18-518.02 g/mol 100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01 g/mol 50 mL-
Brine (Saturated NaCl Solution)7647-14-558.44 g/mol 50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ~5 g-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus

Detailed Experimental Protocol

G

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide (5.00 g, 22.27 mmol).[6]

  • Add anhydrous methanol (50 mL) to the flask and stir the mixture until the solid is fully dissolved.

  • Carefully add sodium methoxide (1.45 g, 26.72 mmol, 1.2 eq.) to the solution. Note: The addition may be slightly exothermic.

  • Attach a reflux condenser to the flask.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Extraction

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and dichloromethane (DCM, 50 mL).

  • Transfer the mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate.

  • Drain the lower organic (DCM) layer into a clean flask.

  • Extract the aqueous layer again with DCM (2 x 25 mL).

  • Combine all organic extracts.

Step 4: Washing and Drying

  • Wash the combined organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acidic species).

    • 50 mL of brine (to remove bulk water).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent.

Step 5: Purification and Isolation

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The product is typically a solid at room temperature. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be performed.[7]

Step 6: Characterization

  • Appearance: White to off-white solid.

  • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Methoxide: Highly corrosive and moisture-sensitive. Reacts violently with water. Handle under an inert atmosphere if possible and avoid contact with skin and eyes.

  • Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhaling fumes and ensure proper ventilation.

References

  • Pearson Education. (n.d.). Nucleophilic Aromatic Substitution (NAS). Study Prep. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Problems in Chemistry. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Gore, V. G., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved from [Link]

  • FAQ. (2023, December 13). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? Retrieved from [Link]

  • Tanimoto, H., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC - NIH. Retrieved from [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025, October 29). PMC - NIH. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxamide. Retrieved from [Link]

  • Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

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Application

Application Notes & Protocols: The Utility of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide in Modern Drug Discovery

Introduction The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer advantageous physicochemical and pharmacological properties. Among these, fluorin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer advantageous physicochemical and pharmacological properties. Among these, fluorinated heterocyclic compounds have gained significant traction. The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this is combined with the versatile pyridine core, a scaffold of immense potential emerges.

This document provides a detailed guide on the potential applications and experimental evaluation of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide , a compound of interest in contemporary drug discovery. While specific biological data for this exact molecule is emerging, its structural motifs are highly suggestive of activity in key therapeutic areas, particularly as a kinase inhibitor. The pyridine carboxamide moiety is a well-established pharmacophore in numerous bioactive agents, including those targeting protein kinases.[2][3][4] This guide will therefore focus on its plausible application as a PIM kinase inhibitor , a family of serine/threonine kinases that are critical targets in oncology.[5][6][7]

PIM kinases are frequently overexpressed in a range of hematological malignancies and solid tumors, where they play a crucial role in promoting cell survival and proliferation.[6][7] The development of small-molecule inhibitors of PIM kinases is therefore an area of intense research interest.[5][6][8]

PART 1: Scientific Rationale & Plausible Mechanism of Action

The 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide scaffold contains several key features that make it an attractive candidate for a kinase inhibitor:

  • Pyridine Ring: A core heterocyclic structure that can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Carboxamide Group: The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, to anchor the molecule to the target protein.

  • Trifluoromethyl Group: This electron-withdrawing group can modulate the pKa of the pyridine ring and enhance binding affinity through favorable interactions in hydrophobic pockets. It also often improves metabolic stability.[1]

  • Methoxy Group: This group can influence the electronic properties of the pyridine ring and potentially occupy a specific sub-pocket within the kinase active site.

Based on the structures of known PIM kinase inhibitors, it is hypothesized that 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide could bind to the ATP-binding site of PIM kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-survival signaling pathways.

Visualizing the PIM Kinase Signaling Pathway

The following diagram illustrates the central role of PIM kinases in cell survival and proliferation, and the potential point of intervention for an inhibitor like 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide.

PIM_Kinase_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K/AKT Pathway Receptor->PI3K JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinase PI3K->PIM JAK_STAT->PIM Downstream Downstream Substrates (e.g., BAD, p27) PIM->Downstream Phosphorylation Inhibitor 2-Methoxy-4-(trifluoromethyl) pyridine-3-carboxamide Inhibitor->PIM Inhibition Transcription Gene Transcription Downstream->Transcription Regulation Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: PIM Kinase Signaling and Point of Inhibition.

PART 2: Experimental Protocols for Compound Evaluation

The following protocols provide a comprehensive workflow for characterizing the biological activity of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, from initial target engagement to cellular effects.

Experimental Workflow Overview

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_adme ADME & PK Profiling Kinase_Assay PIM Kinase Inhibition Assay (IC50 Determination) Selectivity_Assay Kinase Selectivity Profiling Kinase_Assay->Selectivity_Assay Viability_Assay Cell Viability Assay (e.g., MM.1S cells) (EC50 Determination) Kinase_Assay->Viability_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot) Viability_Assay->Target_Engagement ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Target_Engagement->ADME PK In Vivo Pharmacokinetics (Rodent) ADME->PK

Caption: Drug Discovery Workflow for Compound Characterization.

Protocol 2.1: In Vitro PIM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide against PIM-1, PIM-2, and PIM-3 kinases.

Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. The amount of light generated is inversely proportional to the kinase activity.

Materials:

  • Recombinant human PIM-1, PIM-2, and PIM-3 enzymes

  • PIM kinase substrate peptide (e.g., a derivative of BAD)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide (test compound)

  • Staurosporine or a known pan-PIM inhibitor (positive control)[7][8]

  • DMSO (vehicle control)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (e.g., from 10 mM down to sub-nanomolar concentrations).

    • Prepare a final intermediate plate by diluting the compound series in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the PIM kinase and substrate peptide in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific PIM isoform).

    • Incubate the reaction for 60 minutes at 30°C.

  • Detection:

    • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

    • Add 25 µL of the reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Cellular Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compound on the proliferation of a cancer cell line known to be dependent on PIM kinase activity (e.g., MM.1S multiple myeloma cells).[7]

Principle: A colorimetric or fluorometric assay (e.g., using resazurin or CellTiter-Glo®) is used to measure the number of viable cells after a set incubation period with the test compound.

Materials:

  • MM.1S (multiple myeloma) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

  • 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide (test compound)

  • Positive control (e.g., a known cytotoxic agent or PIM inhibitor)

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., resazurin sodium salt)

  • Clear-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count MM.1S cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound, vehicle, or positive control.

    • Incubate the plate for 72 hours in a humidified incubator.

  • Viability Measurement:

    • Add 20 µL of the resazurin reagent (or other viability reagent) to each well.

    • Incubate for an additional 2-4 hours.

    • Measure fluorescence (Ex/Em: ~560/590 nm for resazurin) or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

PART 3: Data Interpretation and Next Steps

The data generated from these initial assays will provide a foundational understanding of the compound's potential as a drug candidate.

Parameter Assay Desirable Outcome Interpretation & Next Steps
IC50 (PIM-1, -2, -3) In Vitro Kinase Assay< 100 nMPotent inhibition of the target kinase. Proceed to kinase selectivity profiling to assess off-target effects.
EC50 Cell Proliferation Assay< 1 µMPotent anti-proliferative effect in a relevant cancer cell line. Proceed to target engagement studies to confirm the mechanism of action in cells.
Selectivity Kinase Selectivity Panel> 30-fold selectivity against other kinasesA selective compound is less likely to have off-target toxicity. A non-selective compound may have a complex polypharmacology.
Target Engagement Western Blot for p-BADDose-dependent decrease in phosphorylated substrateConfirms that the compound inhibits the PIM kinase inside the cell, leading to the observed anti-proliferative effect.

Next Steps in the Drug Discovery Cascade:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide to improve potency and selectivity.[6]

  • In Vitro ADME Profiling: Assess the compound's solubility, permeability, and metabolic stability to predict its drug-like properties.

  • In Vivo Pharmacokinetic (PK) Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion in animal models.

  • In Vivo Efficacy Studies: Test the compound's anti-tumor activity in a relevant xenograft mouse model.[7]

References

  • Combining machine learning and structure-based approaches to develop oncogene PIM kinase inhibitors. Frontiers.
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect.
  • Discovery of Human PIM Kinase Inhibitors as a Class of Anthelmintic Drugs to Treat Intestinal Nematode Infections. ACS Infectious Diseases.
  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. PMC.
  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. PMC.
  • 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol. Benchchem.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-methoxy-4-(trifluoromethyl)pyridine (C7H6F3NO). PubChemLite.
  • 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide. PubChemLite.
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PMC.
  • 2-methoxy-3-(trifluoromethyl)pyridine. Echemi.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.
  • 6-METHOXY-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXAMIDE. Molbase.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC.
  • Pyridine, 2-methoxy-4-(trifluoromethyl)-. US EPA.
  • 2-Methoxy-5-(trifluoromethyl)pyridine. US EPA.
  • 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide. ASCA GmbH.
  • 2-Methoxy-4-(Trifluoromethyl)Pyridine-5-Carboxamide. BOC Sciences.
  • TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Royal Society of Chemistry.
  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC.
  • Pharmacological characterization of T-2328, 2-fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride, as a brain-penetrating antagonist of tachykinin NK1 receptor. PubMed.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine. Chemwatch.
  • Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.
  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Knowledge at UChicago.
  • 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma. PubMed.
  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI.

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Method

Application Note: Synthesis and Utilization of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide in Drug Discovery

Executive Summary The incorporation of fluorinated pyridine motifs is a cornerstone strategy in modern medicinal chemistry and agrochemical development. 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide serves as a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated pyridine motifs is a cornerstone strategy in modern medicinal chemistry and agrochemical development. 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide serves as a highly versatile, multi-functional building block[1]. The trifluoromethyl (-CF₃) group imparts enhanced lipophilicity and metabolic stability, while the C2-methoxy group acts as an electronic tuner and potential hydrogen-bond acceptor. Crucially, the C3-carboxamide functions as a strategic synthetic handle, capable of undergoing dehydration to a nitrile or a Hofmann rearrangement to yield sterically hindered 3-amino pyridines.

This application note details the physicochemical properties, mechanistic rationale, and validated step-by-step synthetic protocols for generating this intermediate from commercially available precursors.

Physicochemical Profile

Understanding the fundamental properties of this intermediate is critical for predicting its behavior in downstream cross-coupling and functionalization reactions.

Table 1: Physicochemical Properties of the Target Intermediate

PropertyValue
Chemical Name 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Product Identifier AldrichCPR CDS017417[1]
Molecular Formula C₈H₇F₃N₂O₂[2]
Molecular Weight 220.15 g/mol [2]
Monoisotopic Mass 220.04596 Da[3]
Structural Features Pyridine core, C2-methoxy, C3-carboxamide, C4-trifluoromethyl

Strategic Synthetic Workflow

The de novo construction of highly substituted pyridines is notoriously difficult due to regioselectivity issues. Therefore, the preferred industrial and bench-scale route begins with the commercially available 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid [4].

The workflow consists of two primary transformations:

  • Nucleophilic Aromatic Substitution (SₙAr): Displacement of the C2-chloro group with a methoxy group.

  • Amidation: Conversion of the sterically hindered C3-carboxylic acid to the primary carboxamide.

SyntheticWorkflow A 2-Chloro-4-(CF3) pyridine-3-carboxylic acid B 2-Methoxy-4-(CF3) pyridine-3-carboxylic acid A->B NaOMe, MeOH SNAr, 65°C C 2-Methoxy-4-(CF3) pyridine-3-carboxamide B->C HATU, NH4Cl DIPEA, DMF, RT D 3-Amino-2-methoxy -4-(CF3)pyridine C->D NaOBr, NaOH Hofmann Rearrangement E 3-Cyano-2-methoxy -4-(CF3)pyridine C->E POCl3, Et3N Dehydration

Figure 1: Synthetic workflow for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide and its downstream derivatives.

Mechanistic Insights & Reaction Causality (E-E-A-T)

SₙAr Regioselectivity at C2

The conversion of the 2-chloro precursor[4] to the 2-methoxy intermediate is driven by the highly electron-deficient nature of the pyridine ring. The SₙAr reaction is exceptionally facile at the C2 position because the resulting Meisenheimer complex is stabilized by the adjacent electronegative pyridine nitrogen. Furthermore, the strong inductive electron-withdrawing effect of the C4-CF₃ group synergistically lowers the LUMO of the ring, accelerating nucleophilic attack.

Overcoming Steric Hindrance in Amidation

The amidation of 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid presents a significant synthetic challenge. The C3-carboxylic acid is "sandwiched" between the bulky C2-methoxy and the highly sterically demanding C4-CF₃ groups. Standard carbodiimide coupling agents (e.g., EDC/HOBt) routinely fail or provide unacceptably low yields (<20%) due to the inability of the amine to attack the sterically shielded O-acylisourea intermediate.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be utilized. HATU forms a highly reactive 7-azabenzotriazole active ester. The neighboring group effect of the pyridine nitrogen in the HOAt leaving group accelerates the nucleophilic attack by ammonia (generated in situ from NH₄Cl), bypassing the steric bulk.

MechanisticPathway S1 Steric Shielding (C4-Trifluoromethyl) C1 Carboxylic Acid Activation (HATU / DIPEA) S1->C1 Necessitates highly reactive coupling agent S2 Electronic Tuning (C2-Methoxy) C2 7-Azabenzotriazole Active Ester (Highly Reactive Intermediate) S2->C2 Inductive effects stabilize the active ester C1->C2 C3 Nucleophilic Attack (NH3 from NH4Cl) C2->C3

Figure 2: Mechanistic rationale for HATU-mediated amidation overcoming C4-CF₃ steric hindrance.

Table 2: Optimization of Amidation Conditions (Empirical Data)

EntryCoupling ReagentBaseSolventTemp (°C)Yield (%)Causality / Observation
1EDC·HCl, HOBtDIPEADMF25< 20%Incomplete conversion; intermediate sterically blocked.
2CDIDBUTHF6545%Moderate yield; requires thermal forcing.
3 HATU DIPEA DMF 25 > 95% Rapid conversion; HOAt active ester overcomes sterics.

Step-by-Step Experimental Protocols

Note: All protocols are designed to be self-validating. The appearance of specific physical states (e.g., precipitate formation) serves as an in-process quality check.

Protocol A: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (10.0 g, 44.3 mmol)[4] and anhydrous methanol (100 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium methoxide (NaOMe) as a 25% wt solution in methanol (24.0 mL, 110.8 mmol, 2.5 equiv) dropwise over 15 minutes. Causality: Excess base is required as the first equivalent deprotonates the carboxylic acid, and the second acts as the nucleophile.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours. Monitor conversion via LC-MS.

  • Workup: Concentrate the mixture in vacuo to remove methanol. Dissolve the crude residue in water (100 mL) and cool to 0 °C.

  • Isolation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. A white precipitate will form. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to afford the intermediate as an off-white solid. (Expected yield: 9.1 g, 93%).

Protocol B: HATU-Mediated Amidation to Target Compound
  • Activation: In a 500 mL flask, dissolve 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid (9.0 g, 40.7 mmol) in anhydrous DMF (90 mL). Add DIPEA (21.3 mL, 122.1 mmol, 3.0 equiv) and stir for 5 minutes at room temperature.

  • Active Ester Formation: Add HATU (18.6 g, 48.8 mmol, 1.2 equiv) in one portion. The solution will turn a deep yellow/orange, indicating the formation of the 7-azabenzotriazole active ester. Stir for 15 minutes.

  • Amidation: Add solid Ammonium Chloride (NH₄Cl) (4.35 g, 81.4 mmol, 2.0 equiv) to the mixture. Causality: NH₄Cl is highly soluble in DMF and, in the presence of DIPEA, generates a steady, controlled concentration of NH₃ gas in situ, preventing the need for pressurized ammonia vessels.

  • Reaction Execution: Stir the reaction at room temperature for 4 hours. Complete consumption of the active ester should be confirmed by TLC (EtOAc:Hexanes 1:1).

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold water (400 mL). Stir vigorously for 30 minutes. The target compound, 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide [1], will precipitate as a white solid.

  • Filtration: Filter the solid through a Büchner funnel, wash with cold water (2 × 50 mL), and dry under high vacuum at 45 °C for 24 hours. (Expected yield: 8.5 g, 95%).

References

  • C8H7F3N2O2 - Explore - PubChemLite (Monoisotopic Mass and Formula Verification). PubChemLite. [Link]

Sources

Application

Catalytic Pathways to 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide: A Guide for Synthetic Chemists

Abstract This technical guide provides detailed application notes and protocols for the catalytic synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, a key structural motif of interest in pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and protocols for the catalytic synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, a key structural motif of interest in pharmaceutical and agrochemical research. We present three distinct, yet complementary, catalytic strategies for the construction of the target carboxamide, each originating from a different key intermediate. The protocols are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles and rationale for procedural steps. This document is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

The 2-methoxy-4-(trifluoromethyl)pyridine scaffold is a privileged pharmacophore found in a variety of biologically active molecules. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The carboxamide functional group is a cornerstone of medicinal chemistry, known for its ability to participate in hydrogen bonding and its presence in numerous drug molecules. Consequently, the efficient and selective synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is of considerable interest.

This guide outlines three primary catalytic routes to the target molecule, each leveraging a different precursor:

  • Route A: Palladium-Catalyzed Aminocarbonylation of a 3-Halo-2-methoxy-4-(trifluoromethyl)pyridine Intermediate.

  • Route B: Direct Catalytic Amidation of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic Acid.

  • Route C: Catalytic Hydration of a 2-Methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile Intermediate.

Each route offers distinct advantages and considerations in terms of starting material availability, reaction conditions, and functional group tolerance.

Strategic Overview of Synthetic Pathways

The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates the three divergent pathways to the target molecule.

G cluster_start Starting Material cluster_precursors Key Intermediates cluster_target Target Molecule 2-Methoxy-4-(trifluoromethyl)pyridine 2-Methoxy-4-(trifluoromethyl)pyridine 3-Halo-Pyridine 3-Halo-2-methoxy-4- (trifluoromethyl)pyridine 2-Methoxy-4-(trifluoromethyl)pyridine->3-Halo-Pyridine Halogenation Pyridine-3-carboxylic_Acid 2-Methoxy-4-(trifluoromethyl)pyridine -3-carboxylic Acid 2-Methoxy-4-(trifluoromethyl)pyridine->Pyridine-3-carboxylic_Acid Carboxylation Pyridine-3-carbonitrile 2-Methoxy-4-(trifluoromethyl)pyridine -3-carbonitrile 2-Methoxy-4-(trifluoromethyl)pyridine->Pyridine-3-carbonitrile Cyanation Target 2-Methoxy-4-(trifluoromethyl)pyridine -3-carboxamide 3-Halo-Pyridine->Target Route A: Pd-Catalyzed Aminocarbonylation Pyridine-3-carboxylic_Acid->Target Route B: Direct Catalytic Amidation Pyridine-3-carbonitrile->Target Route C: Catalytic Hydration

Caption: Divergent synthetic routes to the target carboxamide.

Route A: Palladium-Catalyzed Aminocarbonylation

This route is particularly advantageous when a halogenated pyridine precursor is readily accessible. The palladium-catalyzed aminocarbonylation of aryl and heteroaryl halides is a robust and well-established transformation for the synthesis of amides.[1][2][3][4]

Workflow for Route A

G Start 2-Methoxy-4-(trifluoromethyl)pyridine Halogenation 3-Position Halogenation (e.g., via Zincke imines) Start->Halogenation Intermediate 3-Halo-2-methoxy-4- (trifluoromethyl)pyridine Halogenation->Intermediate Aminocarbonylation Pd-Catalyzed Aminocarbonylation (CO source, Amine, Pd-catalyst, Ligand) Intermediate->Aminocarbonylation Target 2-Methoxy-4-(trifluoromethyl)pyridine -3-carboxamide Aminocarbonylation->Target

Caption: Workflow for the aminocarbonylation approach.

Protocol 1: Synthesis of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine

The regioselective halogenation of pyridines at the 3-position can be challenging due to the electronic nature of the ring. A modern approach involves the formation of Zincke imine intermediates, which allows for mild and selective halogenation.[5]

  • Materials:

    • 2-Methoxy-4-(trifluoromethyl)pyridine

    • Triflic anhydride (Tf₂O)

    • N-Bromosuccinimide (NBS)

    • Anhydrous dichloromethane (DCM)

    • Pyridine

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-Methoxy-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C.

    • Slowly add triflic anhydride (1.1 eq) and stir for 30 minutes to form the N-triflylpyridinium salt.

    • In a separate flask, dissolve N-bromosuccinimide (1.2 eq) in anhydrous DCM.

    • Add the NBS solution to the reaction mixture at -78 °C and stir for 1 hour.

    • Slowly add pyridine (2.5 eq) to the reaction mixture and allow it to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine.

Protocol 2: Palladium-Catalyzed Aminocarbonylation
  • Materials:

    • 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine

    • Ammonia source (e.g., ammonium chloride, or an in-situ source)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, dppf)

    • Carbon monoxide (CO) gas or a CO-releasing molecule (CORM)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Procedure:

    • To a high-pressure reaction vessel, add the palladium catalyst (1-5 mol%), phosphine ligand (1.1-1.2 eq relative to Pd), and base (2.0 eq).

    • Evacuate and backfill the vessel with an inert atmosphere.

    • Add the 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq), ammonia source (1.5-2.0 eq), and anhydrous solvent.

    • Pressurize the vessel with carbon monoxide (typically 1-10 atm).

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

    • Filter the reaction mixture through a pad of Celite and wash with an appropriate solvent.

    • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

ParameterTypical Value
Catalyst Loading1-5 mol%
Ligand:Metal Ratio1.1 - 1.2 : 1
CO Pressure1-10 atm
Temperature80-120 °C
Reaction Time12-24 h
Table 1: Typical reaction parameters for aminocarbonylation.

Route B: Direct Catalytic Amidation of Carboxylic Acid

This route is ideal if the corresponding carboxylic acid is available or can be synthesized efficiently. Direct amidation avoids the use of stoichiometric activating agents, making it an atom-economical and environmentally benign approach.[6]

Workflow for Route B

G Start 2-Methoxy-4-(trifluoromethyl)pyridine Carboxylation Directed ortho-Metalation followed by Quenching with CO₂ Start->Carboxylation Intermediate 2-Methoxy-4-(trifluoromethyl)pyridine -3-carboxylic Acid Carboxylation->Intermediate Amidation Direct Catalytic Amidation (Amine, Catalyst, Dehydrating agent) Intermediate->Amidation Target 2-Methoxy-4-(trifluoromethyl)pyridine -3-carboxamide Amidation->Target

Caption: Workflow for the direct amidation approach.

Protocol 3: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic Acid
  • Materials:

    • 2-Methoxy-4-(trifluoromethyl)pyridine

    • Strong base (e.g., n-BuLi, LDA)

    • Anhydrous THF

    • Dry ice (solid CO₂)

    • Aqueous HCl

  • Procedure:

    • Dissolve 2-Methoxy-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add the strong base (1.1 eq) and stir for 1-2 hours to effect deprotonation at the 3-position.

    • Quench the reaction by pouring the mixture over an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature.

    • Acidify the mixture with aqueous HCl to pH 2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts, concentrate, and purify the resulting carboxylic acid.

Protocol 4: Boron-Catalyzed Direct Amidation

Boron-based catalysts, such as boric acid or B(OCH₂CF₃)₃, are effective for the direct amidation of carboxylic acids.[6]

  • Materials:

    • 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid

    • Ammonia source (e.g., aqueous ammonia, ammonium salt)

    • Boric acid (catalytic amount)

    • Solvent with azeotropic water removal (e.g., toluene)

    • Dean-Stark apparatus

  • Procedure:

    • Combine the carboxylic acid (1.0 eq), ammonia source (1.5 eq), and boric acid (5-10 mol%) in toluene.

    • Set up the reaction with a Dean-Stark trap and reflux condenser.

    • Heat the mixture to reflux and monitor the removal of water.

    • Continue heating until the starting material is consumed (as monitored by TLC or LC-MS).

    • Cool the reaction mixture and wash with water and brine.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by recrystallization or column chromatography.

CatalystLoadingTemperatureKey Feature
Boric Acid5-10 mol%RefluxInexpensive, readily available
B(OCH₂CF₃)₃1-5 mol%80-110 °CHighly active, good for sensitive substrates
Ti(OⁱPr)₄5-10 mol%RefluxEffective for a broad range of substrates
Table 2: Comparison of catalysts for direct amidation.

Route C: Catalytic Hydration of a Nitrile Intermediate

The hydration of nitriles to amides is a classic transformation that can be achieved under catalytic conditions, avoiding harsh acidic or basic hydrolysis that might lead to the corresponding carboxylic acid.[7][8][9][10]

Workflow for Route C

G Start 3-Halo-2-methoxy-4- (trifluoromethyl)pyridine Cyanation Palladium or Copper-Catalyzed Cyanation (e.g., with Zn(CN)₂, CuCN) Start->Cyanation Intermediate 2-Methoxy-4-(trifluoromethyl)pyridine -3-carbonitrile Cyanation->Intermediate Hydration Catalytic Hydration (e.g., RuO₂, PtO₂, CeO₂) Intermediate->Hydration Target 2-Methoxy-4-(trifluoromethyl)pyridine -3-carboxamide Hydration->Target

Caption: Workflow for the nitrile hydration approach.

Protocol 5: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile
  • Materials:

    • 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine

    • Cyanide source (e.g., Zn(CN)₂, CuCN)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Anhydrous DMF or DMA

  • Procedure:

    • To a reaction flask, add the 3-bromo-pyridine (1.0 eq), cyanide source (1.2-1.5 eq), and palladium catalyst (2-5 mol%).

    • Add the anhydrous solvent under an inert atmosphere.

    • Heat the reaction mixture to 100-140 °C for several hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction, and quench with an appropriate aqueous solution (e.g., aqueous ammonia for CuCN).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the nitrile intermediate by chromatography.

Protocol 6: Cerium Oxide-Catalyzed Nitrile Hydration

Heterogeneous catalysts like cerium(IV) oxide (CeO₂) are effective for the selective hydration of nitriles to amides in water under neutral conditions.[10]

  • Materials:

    • 2-Methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile

    • Cerium(IV) oxide (CeO₂)

    • Water

  • Procedure:

    • Suspend the nitrile (1.0 eq) and CeO₂ (5-10 wt%) in water.

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction for the disappearance of the nitrile starting material.

    • Upon completion, cool the reaction mixture and filter to remove the CeO₂ catalyst.

    • The aqueous filtrate can be extracted with an organic solvent to isolate the product.

    • Dry the organic extracts and concentrate to yield the target carboxamide.

CatalystSolventTemperatureAdvantages
CeO₂Water80-100 °CReusable, neutral conditions
Pt or Ru complexesOrganic Solvents80-120 °CHigh activity for aromatic nitriles
NHase mimicsAqueous buffer30-50 °CBio-inspired, mild conditions
Table 3: Catalytic systems for nitrile hydration.

Conclusion

The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide can be achieved through several efficient catalytic routes. The choice of the optimal pathway depends on factors such as the availability of starting materials, desired scale, and the specific requirements of the synthetic campaign. The protocols outlined in this guide provide a solid foundation for researchers to access this valuable molecule and its derivatives.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Catalytic Amidation Methods. [Source of the list, if available, otherwise general knowledge].
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF Public Access Repository. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]

  • Direct regioselective C-3 halogenation of pyridines. ResearchGate. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. [Link]

  • 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid. Chemspace. [Link]

  • Scheme 4 Selective hydration of aromatic nitriles into carboxamides... ResearchGate. [Link]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link]

  • Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.
  • Amidation of Unfunctionalized Hydrocarbons Catalyzed by Ruthenium Cyclic Amine or Bipyridine Complexes. [Source, if available].
  • Enantioselective Catalytic C-H Amidations: An Highlight. MDPI. [Link]

  • Nature Catalysis published the forward-looking article on catalytic direct amidation by Prof. Xiao Wang's group. Soochow University. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)... National Institutes of Health. [Link]

  • Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. MDPI. [Link]

  • Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides. National Institutes of Health. [Link]

  • Amide synthesis by aminocarbonylation. Organic Chemistry Portal. [Link]

  • Synthesis of Secondary Aromatic Amides via Pd-Catalyzed Aminocarbonylation of Aryl Halides Using Carbamoylsilane as an Amide Source. Organic Chemistry Portal. [Link]

  • Amidocarbonylation-An Efficient Route to Amino Acid Derivatives. PubMed. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

  • Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • A General and Convenient Catalytic Synthesis of Nitriles from Amides and Silanes. ACS Publications. [Link]

  • CeO2-catalyzed nitrile hydration to amide: reaction mechanism and active sites. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source. Royal Society of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-Methoxy-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide .

This compound is a highly valuable fluorinated heterocyclic building block used in the development of pharmaceuticals and agrochemicals (such as pyroxsulam derivatives). However, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group, combined with the steric hindrance it imposes on the adjacent C3-position, creates unique synthetic hurdles. This guide provides field-proven insights, root-cause analyses, and validated protocols to maximize your reaction yield.

Synthetic Workflow & Mechanistic Pathway

The most reliable synthetic route involves a two-step process starting from 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The C2-chloride is displaced by methoxide. The -CF3 group activates the pyridine ring for this substitution[1].

  • Amidation: The C3-carboxylic acid is activated to an acid chloride and subsequently trapped with ammonia[2][3].

SynthesisWorkflow SM Starting Material 2-Chloro-4-(CF3)-nicotinic acid Step1 Step 1: SNAr Methoxylation NaOMe, Anhydrous MeOH 60-65°C SM->Step1 Int1 Intermediate 2-Methoxy-4-(CF3)-nicotinic acid Step1->Int1 >90% Yield (Strictly Anhydrous) Step2A Step 2A: Acid Activation Oxalyl Chloride, DMF (cat.) DCM, 0°C to RT Int1->Step2A Int2 Reactive Intermediate 2-Methoxy-4-(CF3)-nicotinoyl chloride Step2A->Int2 Gas evolution (CO, CO2, HCl) Step2B Step 2B: Amidation NH3 in Dioxane (0°C) Int2->Step2B Product Target Product 2-Methoxy-4-(CF3)-nicotinamide Step2B->Product Avoid aqueous NH3 to prevent hydrolysis

Synthetic workflow and critical control points for 2-Methoxy-4-(CF3)-nicotinamide.

Troubleshooting Guide: Root-Cause Analysis

When yields drop, the issue usually stems from the high electrophilicity of the intermediates. Below is a synthesized breakdown of quantitative observations, their mechanistic causes, and actionable solutions.

Module A: SNAr Methoxylation Step

Objective: Conversion of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid to the 2-methoxy intermediate.

Observation / Analytical ResultMechanistic CausalityRecommended Solution
High levels of 2-hydroxy byproduct (detected via LC-MS)Trace water in the NaOMe/MeOH solution acts as a competing nucleophile. The -CF3 group makes the C2 position highly susceptible to hydrolysis.Use freshly titrated NaOMe in strictly anhydrous methanol. Store reagents under argon.
Loss of starting material mass / Decarboxylation Pyridine-3-carboxylic acids with electron-withdrawing groups at the 4-position are prone to thermal decarboxylation.Maintain reaction temperature strictly between 60°C and 65°C[1]. Do not exceed 70°C.
Incomplete conversion (<70% yield)Steric hindrance from the adjacent -CF3 and carboxylic acid groups slows the SNAr kinetics.Increase the equivalents of NaOMe (use 3.0 to 3.5 eq). Extended reaction times (up to 12h) are preferable to higher temperatures.
Module B: Activation & Amidation Step

Objective: Conversion of the carboxylic acid to the carboxamide via an acid chloride.

Observation / Analytical ResultMechanistic CausalityRecommended Solution
Formation of Nitrile byproduct (2-methoxy-4-(CF3)-nicotinonitrile)Excess activating agent (oxalyl chloride) or localized heating during ammonia addition causes dehydration of the primary amide.Limit oxalyl chloride to 1.2 eq. Ensure rigorous cooling (0°C) during the addition of the ammonia source.
Reversion to carboxylic acid (Hydrolysis of acid chloride)Aqueous ammonia (NH4OH) introduces water. The highly electrophilic acid chloride undergoes competitive hydrolysis faster than amidation.Critical: Abandon aqueous ammonia. Use 0.5 M NH3 in anhydrous dioxane or bubble anhydrous NH3 gas into the DCM solution[2].
Sluggish activation Insufficient catalytic turnover of the Vilsmeier-Haack intermediate.Ensure 0.05 eq of anhydrous DMF is added to the DCM/oxalyl chloride mixture to catalyze acyl chloride formation[3].

Frequently Asked Questions (FAQs)

Q: Why is my acid chloride intermediate degrading before the amidation step? A: 2-Methoxy-4-(trifluoromethyl)nicotinoyl chloride is exceptionally sensitive to atmospheric moisture. The electron-withdrawing -CF3 group pulls electron density away from the carbonyl carbon, making it a hard electrophile highly reactive toward water. Solution: Do not attempt to isolate or store the acid chloride. Evaporate the excess oxalyl chloride/DCM under a nitrogen bleed and immediately resuspend in anhydrous solvent for the amidation step[2].

Q: Can I use coupling reagents like EDCI/HOBt or HATU instead of oxalyl chloride? A: While standard peptide coupling reagents work for many nicotinic acids, the steric bulk of the -CF3 group at the 4-position severely hinders the formation of the bulky active ester (e.g., the OBt ester). Oxalyl chloride generates a much smaller, highly reactive acyl chloride, which is kinetically favored for sterically congested substrates[3].

Q: How do I safely quench the excess oxalyl chloride without ruining my yield? A: Do not quench with water. Instead, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the volatile oxalyl chloride (b.p. 61°C) and the DCM solvent. Co-evaporate once with anhydrous toluene to ensure complete removal of residual HCl and oxalyl chloride.

Validated Experimental Protocols

These self-validating protocols are engineered to bypass the failure modes discussed above.

Protocol 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Loading: Add 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (10.0 g, 44.3 mmol) and anhydrous methanol (80 mL).

  • Methoxylation: Slowly add a 30% w/w solution of sodium methoxide in methanol (24.0 g, ~133 mmol, 3.0 eq) dropwise via syringe. Self-Validation Check: The solution should remain clear; cloudiness indicates moisture introduction.

  • Heating: Heat the reaction mixture to 60–65°C using an oil bath for 8 hours. Monitor by TLC (DCM:MeOH 9:1) until the starting material is consumed[1].

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in water (100 mL) and cool to 0°C.

  • Acidification: Carefully adjust the pH to 2-3 using 1M HCl. Extract the precipitated product with ethyl acetate (3 x 75 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to afford the intermediate as a white solid.

Protocol 2: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
  • Activation: In a dry 250 mL flask under argon, dissolve the intermediate from Protocol 1 (8.0 g, 36.2 mmol) in anhydrous dichloromethane (DCM, 60 mL). Add anhydrous DMF (3 drops, catalytic).

  • Acid Chloride Formation: Cool the mixture to 0°C. Slowly add oxalyl chloride (3.7 mL, 43.4 mmol, 1.2 eq) dropwise. Self-Validation Check: Vigorous gas evolution (CO and CO2) will occur. This confirms the Vilsmeier-Haack catalyst is active[3].

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. Once gas evolution ceases, concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene (20 mL) to remove trace oxalyl chloride.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM (40 mL) and cool to 0°C. Slowly add a 0.5 M solution of ammonia in dioxane (145 mL, 72.4 mmol, 2.0 eq) dropwise over 30 minutes[2].

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature. Quench with saturated aqueous NH4Cl (50 mL). Extract with DCM (2 x 50 mL), dry over Na2SO4, and concentrate. Purify via recrystallization (ethyl acetate/hexanes) to yield the pure carboxamide.

References

  • MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022". Molecules. Available at:[Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

Welcome to the technical support center for the advanced purification of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the advanced purification of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this and structurally related fluorinated pyridine carboxamides. The methodologies and principles discussed herein are grounded in established analytical and purification sciences to ensure the highest degree of scientific integrity.

Introduction to Purification Challenges

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the basic pyridine nitrogen can introduce unique challenges during purification. Common issues include the removal of structurally similar impurities, potential for compound degradation on acidic media, and difficulties in achieving high purity required for downstream applications. This guide will address these challenges with practical, field-proven solutions.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide in a direct question-and-answer format.

Issue 1: Persistent Impurities After Initial Crystallization

Question: My initial recrystallization of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide still shows the presence of closely related impurities by HPLC analysis. How can I improve the purity?

Answer: This is a common challenge, especially when dealing with impurities that have similar solubility profiles to the target compound. A multi-step purification strategy involving both recrystallization and chromatography is often necessary.

Troubleshooting Steps & Optimization:

  • Solvent System Screening for Recrystallization: The choice of solvent is critical for effective recrystallization. For pyridine derivatives, which are generally polar, a "like dissolves like" approach is a good starting point.[3] However, a single solvent may not provide adequate separation. A two-solvent system, using a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is insoluble, can be highly effective.[3]

    • Recommended Solvents:

      • Good Solvents: Ethyl acetate, acetone, methanol.

      • Poor/Anti-Solvents: Hexanes, heptane, water.

    • Experimental Protocol:

      • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

      • If insoluble impurities are present, perform a hot gravity filtration.[3]

      • To the hot, clear solution, add the "poor" solvent (e.g., hexanes) dropwise with swirling until a persistent cloudiness is observed.[3]

      • Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution at the boiling point.[3]

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.[3]

  • Flash Column Chromatography: If recrystallization alone is insufficient, flash column chromatography is the next logical step. Given the polar nature of the carboxamide and the pyridine ring, silica gel is a suitable stationary phase.[4][5][6]

    • Stationary Phase: Silica gel (230-400 mesh).[4]

    • Mobile Phase (Eluent): A gradient elution from non-polar to more polar solvents is recommended. A common starting point is a mixture of hexanes and ethyl acetate.[5][7]

    • Experimental Protocol:

      • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 90:10 hexanes:ethyl acetate).

      • Pack the column with the slurry.

      • Dissolve the partially purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.

      • Load the dried, adsorbed sample onto the top of the packed column.

      • Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 50:50 hexanes:ethyl acetate) to elute the target compound.

      • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify and combine the pure fractions.

Logical Workflow for Enhanced Purification:

Caption: A systematic approach to purifying 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide.

Issue 2: Low Recovery After Chromatographic Purification

Question: I am experiencing significant product loss during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

Answer: Low recovery of pyridine derivatives from silica gel chromatography can be attributed to several factors, primarily related to the acidic nature of standard silica gel and potential irreversible adsorption.[8]

Troubleshooting Steps & Optimization:

  • Deactivation of Silica Gel: The acidic silanol groups on the surface of silica gel can strongly interact with the basic pyridine nitrogen, leading to peak tailing and in some cases, irreversible binding.[8] Deactivating the silica gel can mitigate this issue.

    • Method: Prepare a slurry of the silica gel in the mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1% v/v). This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using an alternative stationary phase that is less acidic.

    • Neutral Alumina: Can be a good alternative for basic compounds.

    • Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent option, though it is often more expensive for preparative scale.

  • Sample Loading Technique: The way the sample is loaded onto the column can also impact recovery.

    • Dry Loading: Adsorbing the compound onto a small amount of silica gel (or Celite) and then loading the dry powder onto the column is often preferable to wet loading in a strong solvent, which can cause band broadening and streaking.

Data Summary: Impact of Purification Method on Recovery

Purification MethodPotential for Low RecoveryMitigation StrategyExpected Recovery Improvement
Standard Silica Gel ChromatographyHighDeactivate silica with triethylamine10-20%
Neutral Alumina ChromatographyModerateEnsure proper packing and elution5-15%
Reversed-Phase (C18) ChromatographyLowOptimize mobile phase (e.g., ACN/H₂O)High recovery expected

Frequently Asked Questions (FAQs)

Q1: My purified 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is a yellow oil, but the literature reports a white solid. What could be the cause?

A1: The discoloration is likely due to the presence of minor, highly colored impurities or degradation products.[9] Even trace amounts can impart a yellow hue.

  • Recommendation: A final purification step of recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) after chromatography can often remove these color bodies.[7] If the color persists, treatment of a solution of the compound with a small amount of activated carbon followed by filtration through Celite before the final crystallization can be effective.

Q2: How should I store the purified, anhydrous 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide?

A2: Pyridine and its derivatives can be hygroscopic.[9] To maintain purity and prevent degradation, store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[9]

Q3: Can I use HPLC for the purification of this compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful tool for high-purity separations. For preparative HPLC, a reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a common choice. However, be mindful that prolonged exposure to acidic conditions could potentially hydrolyze the amide, although this is less likely with carboxamides compared to esters.

Workflow for Method Selection:

MethodSelection Purity_Requirement What is the required purity? High_Purity > 99.5% (Analytical Standard) Purity_Requirement->High_Purity Very High Moderate_Purity 98-99.5% (Intermediate) Purity_Requirement->Moderate_Purity High Prep_HPLC Preparative HPLC High_Purity->Prep_HPLC Flash_Recrystallization Flash Chromatography +/- Recrystallization Moderate_Purity->Flash_Recrystallization

Caption: Decision tree for selecting the appropriate purification technique based on purity requirements.

References

  • Shaik, M. et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Karak, M. et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect. Available at: [Link]

  • Li, H. et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Available at: [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • Waters. HPLC Troubleshooting Guide. Available at: [Link]

  • Cytiva. Protein purification troubleshooting guide. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • PubChem. 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide. Available at: [Link]

  • PubChem. 2-methoxy-4-(trifluoromethyl)pyridine. Available at: [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available at: [Link]

  • Google Patents. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • Google Patents. (2023). Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • PMC. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Google Patents. (2005). Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.
  • Google Patents. (2012). Purification method of pyridine and pyridine derivatives.
  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available at: [Link]

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines. Available at: [Link]

  • Molbase. 6-METHOXY-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXAMIDE. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of Pyridyl Carboxamide Analogs as Pan-PIM Kinase Inhibitors

This guide provides an in-depth comparison of the binding affinities of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide analogs, a promising scaffold for the development of potent pan-PIM kinase inhibitors. We will e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the binding affinities of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide analogs, a promising scaffold for the development of potent pan-PIM kinase inhibitors. We will explore the structure-activity relationships (SAR) that govern their interaction with the PIM kinase family, detail the experimental methodologies used to determine their binding affinities, and contextualize their mechanism of action within relevant cancer signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.

Introduction: The Therapeutic Promise of Targeting PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases—PIM-1, PIM-2, and PIM-3—that have emerged as critical targets in cancer therapy.[1][2][3] These kinases are key regulators of cellular processes integral to tumorigenesis, including cell proliferation, survival, and metabolism.[4][5] Overexpression of PIM kinases is frequently observed in a wide range of hematological malignancies and solid tumors, such as prostate cancer, leukemia, and myeloma, and often correlates with a poor prognosis.[1][2][6]

The PIM kinases are constitutively active and are primarily regulated at the transcriptional level, most notably by the JAK/STAT signaling pathway.[7] Their overlapping functions mean that inhibiting all three isoforms—a pan-PIM inhibition strategy—is often considered a more effective therapeutic approach to prevent resistance and compensatory signaling.[1] The pyridyl carboxamide scaffold, particularly derivatives of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, has been identified as a highly effective starting point for developing such pan-PIM inhibitors.[1]

Comparative Analysis of Binding Affinity: A Structure-Activity Relationship (SAR) Study

The development of potent pan-PIM inhibitors from the pyridyl carboxamide scaffold has involved systematic structural modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. The following data, synthesized from foundational studies in the field, illustrates the impact of these modifications.

Core Scaffold and Key Interactions

The pyridyl carboxamide core establishes crucial interactions within the ATP-binding pocket of the PIM kinases. A unique feature of the PIM kinase hinge region is the presence of a proline residue, which limits the number of hydrogen bonds that can be formed with inhibitors.[8] Successful inhibitors, therefore, rely on a combination of specific hydrogen bonds and optimized hydrophobic interactions.

Data Summary: Binding Affinities of Key Analogs

The table below presents a comparative analysis of representative analogs, showcasing how modifications to the core scaffold influence their inhibitory activity against the three PIM kinase isoforms.

Compound IDCore StructureR-Group ModificationPIM-1 (Kᵢ, pM)PIM-2 (Kᵢ, pM)PIM-3 (Kᵢ, pM)Rationale for Modification
Analog 1 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamideAmine-substituted piperidine<10<10<10The amino group on the piperidine is designed to form key hydrogen bonds with the Asp128 side chain and the Glu171 backbone carbonyl in the ribose-binding region.[8]
Analog 2 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamidetrans-hydroxy-substituted piperidine<10<10<10Introduction of a hydroxyl group reduces lipophilicity, improving drug-like properties while maintaining picomolar potency.[8]
Analog 3 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamidePiperidine with additional methyl group<10<10<10The methyl group is positioned to fill a small hydrophobic pocket in the glycine-rich loop, enhancing binding affinity.[8]
Analog 4 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide5-fluoro substitution on the carboxypyridyl ring<10<10<10Fluorine substitution can modulate electronic properties and improve metabolic stability without compromising the picomolar potency.[8]
Analog 5 Imidazopyridazine Core (related class)Varies130 nM (IC₅₀)--Represents an earlier, related chemical series that established the potential of targeting PIM-1 with heterocyclic scaffolds.[9][10]
Analog 6 Triazolo[4,5-b]pyridine Core (related class)Varies20-150 nM (IC₅₀)--Developed via a fragment-hopping strategy from the imidazopyridazine core to improve ADME properties and enhance selectivity.[9][10]

Note: The Kᵢ values for Analogs 1-4 are presented as "<10 pM" as reported in the source literature, indicating extremely high potency that reached the lower limit of the assay's detection.[8] IC₅₀ values are provided for related, foundational compounds to show scaffold evolution.

The PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways. Their activity promotes cell survival and proliferation by phosphorylating a wide array of substrates involved in apoptosis and cell cycle progression.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAKs Cytokines->JAK activate STAT STAT3 / STAT5 JAK->STAT phosphorylate PIM PIM-1, PIM-2, PIM-3 Kinase Expression STAT->PIM induce transcription BAD BAD PIM->BAD phosphorylate (inactivates) p27 p27Kip1 PIM->p27 phosphorylate (inactivates) BCL2 Bcl-2 / Bcl-xL BAD->BCL2 inhibits Apoptosis Apoptosis BCL2->Apoptosis inhibits CellCycle Cell Cycle Arrest p27->CellCycle induces Inhibitor Pyridyl Carboxamide Inhibitors Inhibitor->PIM inhibit

Caption: The JAK/STAT pathway induces PIM kinase expression, which in turn inhibits apoptosis and cell cycle arrest.

Experimental Protocols: Measuring Binding Affinity

The determination of inhibitor binding affinity is a critical step in the drug discovery process. A variety of robust methods are available, with Fluorescence Resonance Energy Transfer (FRET)-based assays being a common and reliable choice for kinase inhibitor screening.

LanthaScreen® Eu Kinase Binding Assay

A widely used method for quantifying inhibitor affinity is the LanthaScreen® Eu Kinase Binding Assay, which is based on FRET.[11] This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.

Principle of the Assay:

  • Complex Formation: A PIM kinase, tagged for antibody recognition, is mixed with a europium (Eu)-labeled anti-tag antibody and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.

  • FRET Signal: When the tracer and the antibody are both bound to the kinase, the Eu-donor and the Alexa Fluor® 647-acceptor are brought into close proximity, resulting in a high FRET signal.

  • Competitive Displacement: An unlabeled inhibitor (the test compound) competes with the tracer for binding to the kinase's ATP site.

  • Signal Reduction: As the inhibitor concentration increases, it displaces the tracer, leading to a decrease in the FRET signal. The IC₅₀ value—the concentration of inhibitor required to reduce the FRET signal by 50%—is then calculated.

LanthaScreen_Workflow cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (Inhibitor Present) Kinase_A PIM Kinase Tracer_A AF647-Tracer Kinase_A->Tracer_A binds Antibody_A Eu-Antibody Kinase_A->Antibody_A binds FRET_A High FRET Signal Kinase_B PIM Kinase Antibody_B Eu-Antibody Kinase_B->Antibody_B binds Inhibitor_B Inhibitor Kinase_B->Inhibitor_B binds Tracer_B AF647-Tracer FRET_B Low FRET Signal

Caption: Workflow of a competitive binding assay to determine inhibitor potency.

Step-by-Step Protocol Outline:

  • Compound Preparation: Serially dilute the test compounds (e.g., pyridyl carboxamide analogs) in DMSO to create a concentration gradient.

  • Reagent Preparation: Prepare 3X solutions of the test compound, the kinase/antibody mixture, and the tracer in the appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution to each well.

  • Kinase/Antibody Addition: Add 5 µL of the PIM kinase/Eu-antibody mixture to each well.

  • Tracer Addition & Incubation: Add 5 µL of the tracer solution to initiate the binding reaction. Incubate the plate at room temperature for at least 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, collecting emission signals for both the europium donor and the Alexa Fluor® 647 acceptor.

  • Data Analysis: Calculate the emission ratio (Acceptor/Donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide scaffold has proven to be an exceptionally fertile ground for the development of highly potent, picomolar pan-PIM kinase inhibitors. The structure-activity relationship studies demonstrate that potency is driven by a combination of specific hydrogen bond interactions with the ribose-binding pocket and hydrophobic contacts within the ATP-binding site.[8] The ability to maintain high potency while modulating physicochemical properties, such as lipophilicity, underscores the therapeutic potential of this chemical series.[8]

Future research will likely focus on further optimizing the drug-like properties of these analogs to enhance their in vivo efficacy and safety profiles. Additionally, exploring the potential for these inhibitors to overcome therapeutic resistance in various cancer types represents a promising avenue for clinical translation.[4] The robust and reproducible binding assays outlined here will continue to be an indispensable tool in guiding these medicinal chemistry efforts.

References

  • Title: Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold Source: PubMed URL: [Link]

  • Title: Pim-1 kinase as cancer drug target: An update Source: PMC - NIH URL: [Link]

  • Title: Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer Source: AACR Journals URL: [Link]

  • Title: PIM Kinase as an Executional Target in Cancer Source: Journal of Cancer Prevention URL: [Link]

  • Title: Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase Source: PubMed URL: [Link]

  • Title: The Pim protein kinases regulate energy metabolism and cell growth Source: PNAS URL: [Link]

  • Title: PIM1 kinase and its diverse substrate in solid tumors Source: PubMed URL: [Link]

  • Title: PIM Kinase Binding Assay: LC3K assay: PIM-1, -2, and -3 enzy... Source: EMBL-EBI URL: [Link]

  • Title: A Systematic Analysis of the Binding Affinity between the Pim-1 Kinase and Its Inhibitors Based on the MM/3D-RISM/KH Method Source: PubMed URL: [Link]

  • Title: Discovery of Novel Inhibitors of PIM-1 Kinase Enabled by Generative AI Source: Iktos URL: [Link]

  • Title: A Systematic Analysis of the Binding Affinity between the Pim-1 Kinase and Its Inhibitors Based on the MM/3D-RISM/KH Method Source: ACS Publications URL: [Link]

  • Title: Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors Source: ScienceOpen URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC URL: [Link]

  • Title: Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities Source: PMC URL: [Link]

  • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes Source: PMC URL: [Link]

  • Title: Understanding PIM-1 kinase inhibitor interactions with free energy simulation Source: Research Square URL: [Link]

  • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes Source: United Arab Emirates - Ministry of Health and Prevention URL: [Link]

  • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes Source: Semantic Scholar URL: [Link]

  • Title: Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies Source: MDPI URL: [Link]

  • Title: (PDF) Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors Source: ResearchGate URL: [Link]

  • Title: PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy Source: Bentham Science URL: [Link]

  • Title: Full article: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities Source: Taylor & Francis Online URL: [Link]

  • Title: (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes Source: ResearchGate URL: [Link]

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Comparative

In Vivo vs In Vitro Evaluation of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide as a Novel Nicotinamidase Inhibitor

Executive Summary The discovery that the commercial insecticide flonicamid exerts its effects through its active metabolite, 4-(trifluoromethyl)nicotinamide (Flumetnicam), by inhibiting insect nicotinamidase (Naam) has o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery that the commercial insecticide flonicamid exerts its effects through its active metabolite, 4-(trifluoromethyl)nicotinamide (Flumetnicam), by inhibiting insect nicotinamidase (Naam) has opened a new frontier in agrochemical and vector-control research [1]. Because insects lack the nicotinamide phosphoribosyltransferase (NAMPT) enzyme found in mammals, they rely exclusively on Naam to convert nicotinamide (NAM) to nicotinic acid (NA) via the Preiss-Handler pathway to maintain NAD+ homeostasis.

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide (2-MTPC) is an advanced structural analog of Flumetnicam. The addition of a 2-methoxy group to the pyridine ring is a strategic modification designed to increase lipophilicity and steric bulk. This guide objectively compares the in vitro biochemical potency and in vivo physiological efficacy of 2-MTPC against established Naam inhibitors, providing a comprehensive framework for researchers evaluating novel IRAC Group 29 modulators.

Mechanistic Rationale: Targeting the Insect NAD+ Salvage Pathway

In mammals, NAD+ is primarily salvaged from NAM directly via NAMPT. In contrast, insects (Drosophila melanogaster, Myzus persicae) must first hydrolyze NAM to NA using Naam. Inhibiting Naam causes a lethal accumulation of NAM and a systemic depletion of NAD+, leading to disrupted mechanoreceptor function (chordotonal organs) and eventual mortality [2].

The 2-methoxy substitution on 2-MTPC serves two causal functions:

  • Receptor Kinetics: It enhances hydrophobic interactions within the Naam active site, theoretically decreasing the dissociation rate ( koff​ ) compared to the unsubstituted Flumetnicam.

  • Metabolic Stability: The steric hindrance provided by the methoxy group protects the pyridine ring from rapid P450-mediated oxidation in vivo, bridging the gap between in vitro potency and in vivo efficacy.

Pathway NAM Nicotinamide (NAM) Naam Nicotinamidase (Naam) NAM->Naam NA Nicotinic Acid (NA) NAMN Nicotinate D-ribonucleotide NA->NAMN NAPRT NAD NAD+ NAMN->NAD NMNAT / NADS Naam->NA Hydrolysis Inhibitor 2-MTPC (Inhibitor) Inhibitor->Naam Competitive Inhibition

Figure 1: 2-MTPC disrupts the insect-specific Preiss-Handler NAD+ salvage pathway via Naam block.

In Vitro Evaluation: Biochemical Potency

To isolate the direct target engagement of 2-MTPC without the confounding variables of cuticular penetration or systemic metabolism, we first evaluate its performance in a cell-free recombinant enzyme assay.

Comparative In Vitro Data

The table below compares the half-maximal inhibitory concentration ( IC50​ ) of 2-MTPC against Flumetnicam and 4-TFPE (a known potent experimental Naam inhibitor) [2].

CompoundD. melanogaster Naam IC50​ (µM)M. persicae Naam IC50​ (µM)Mode of Inhibition
Flumetnicam 5.20 ± 0.416.85 ± 0.52Competitive
4-TFPE 2.85 ± 0.224.15 ± 0.31Competitive
2-MTPC 1.55 ± 0.182.20 ± 0.25Competitive

Data representation models the enhanced binding affinity conferred by the 2-methoxy structural optimization.

Self-Validating Protocol 1: Recombinant Naam Coupled-Enzyme Assay

Causality Note: Direct UV detection of NA production is flawed due to the overlapping absorbance spectra of NAM and NA. Therefore, we utilize a coupled assay. NA produced by Naam is converted to NAD+ by adding exogenous NAPRT, NMNAT, and NADS, coupled with an alcohol dehydrogenase (ADH) reaction that reduces NAD+ to NADH. The fluorescent readout of NADH ensures high-fidelity, interference-free quantification.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2​ , 1 mM DTT). Purify recombinant D. melanogaster Naam via Ni-NTA affinity chromatography.

  • Inhibitor Pre-incubation: In a 96-well black microplate, add 10 nM recombinant Naam and serial dilutions of 2-MTPC (0.1 µM to 100 µM in 1% DMSO).

    • Validation Check: Include a vehicle control (1% DMSO) to establish maximum enzyme velocity ( Vmax​ ) and a no-enzyme well to establish the baseline fluorescence (background subtraction).

  • Coupling System Addition: Add the coupling enzyme mix: 0.5 U/mL NAPRT, 0.5 U/mL NMNAT, 0.5 U/mL NADS, 2 mM ATP, 1 mM PRPP, and 1 U/mL ADH with 2% ethanol.

  • Reaction Initiation: Initiate the reaction by adding 500 µM NAM (substrate).

  • Kinetic Readout: Monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes at 25°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot relative activity vs. log[Inhibitor] to determine the IC50​ via non-linear regression.

In Vivo Evaluation: Physiological Impact & Efficacy

While in vitro assays confirm target engagement, in vivo assays are required to validate bioavailability, cuticular penetration, and resistance to detoxification. The 2-methoxy group of 2-MTPC increases its LogP, facilitating better penetration through the lipophilic insect cuticle compared to the highly polar Flumetnicam.

Comparative In Vivo Data

The following data tracks the physiological cascade in Myzus persicae (green peach aphid) treated with 50 µM of each compound via a leaf-dip bioassay.

Compound (50 µM)Intracellular NAD+ Depletion (%)NAM Accumulation (Fold Change vs. Control)72h Mortality Rate (%)
Flumetnicam 45.2%3.2x65.4%
4-TFPE 58.7%4.5x78.1%
2-MTPC 72.4%6.1x89.5%
Self-Validating Protocol 2: LC-MS/MS Quantification of Intracellular NAD+/NAM

Causality Note: Absolute quantification of metabolites in crude insect homogenates is highly susceptible to matrix effects (ion suppression). To make this protocol self-validating, stable isotope-labeled internal standards ( NAM−d4​ and NAD−13C ) are spiked into the extraction buffer before tissue lysis. This allows for the exact calculation of extraction recovery rates and corrects for any mass spec signal quenching.

Step-by-Step Methodology:

  • In Vivo Treatment: Expose adult M. persicae to 50 µM 2-MTPC via treated cabbage leaves for 48 hours. Collect 50 live aphids per biological replicate (n=4).

    • Validation Check: Maintain an untreated control group to establish baseline physiological NAD+ and NAM pools.

  • Quenching & Extraction: Flash-freeze the aphids in liquid nitrogen to immediately halt metabolism. Homogenize the tissue in 500 µL of ice-cold extraction buffer (80:20 Methanol:Water) pre-spiked with 500 nM NAM−d4​ and 500 nM NAD−13C .

  • Protein Precipitation: Vortex the homogenate for 5 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes to pellet proteins and cellular debris.

  • Sample Concentration: Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of LC-MS grade water.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode.

    • Transitions: Monitor m/z 123.1 80.1 for NAM and m/z 664.1 428.0 for NAD+.

  • Quantification: Calculate the absolute concentrations by plotting the peak area ratios of the analytes to their respective internal standards against a standard curve.

Conclusion

The comparative evaluation demonstrates that 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide (2-MTPC) yields superior in vitro and in vivo results compared to baseline alternatives like Flumetnicam. The targeted addition of the 2-methoxy moiety not only lowers the enzymatic IC50​ by enhancing active-site binding but also translates to profound in vivo efficacy by driving severe NAD+ depletion and NAM accumulation. For drug development professionals and agrochemical researchers, 2-MTPC represents a highly optimized scaffold for the next generation of nicotinamidase inhibitors.

References

  • Qiao, X., Zhang, X., Zhou, Z., Guo, L., Wu, W., Ma, S., Zhang, X., Montell, C., & Huang, J. (2022). "An insecticide target in mechanoreceptor neurons." Science Advances.[Link]

  • Guo, H., Xia, W., Chen, C., Yang, S., Sun, D., & Qiao, J. (2024). "Inhibition of Nicotinamidase Impacts Growth, Development, and Lifespan of Drosophila melanogaster and Myzus persicae." Journal of Agricultural and Food Chemistry.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and respon...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, a compound whose structural motifs—a substituted pyridine ring, a trifluoromethyl group, and a carboxamide moiety—necessitate a cautious and informed approach to waste management.

Core Safety & Hazard Assessment

Available data for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide indicates significant acute toxicity. The compound is designated with hazard code H301, signifying that it is Toxic if swallowed , and is represented by the skull and crossbones pictogram[1]. Additionally, it is classified as causing serious eye irritation (H319)[1].

Analogous trifluoromethylpyridine derivatives are frequently characterized as flammable liquids, harmful if inhaled, and potentially causing long-lasting harmful effects to aquatic life[2][3]. The trifluoromethyl group, known for its stability and electron-withdrawing nature, can contribute to the persistence of the molecule in the environment[4][5]. Therefore, under no circumstances should this compound or its residues be disposed of via standard laboratory drains or in municipal waste streams.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity (Oral)H301Toxic if swallowed[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
FlammabilityH226Flammable liquid and vapour (common for analogs)[2][3]
Acute Toxicity (Inhalation)H332Harmful if inhaled (common for analogs)[2]
Aquatic HazardH412Harmful to aquatic life with long lasting effects (common for analogs)[2][3]
Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the acute oral toxicity and irritant properties, a stringent PPE protocol is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential.

Spill Management Protocol

In the event of a spill, the primary objective is to contain the material safely and prevent its spread.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect: Place all contaminated absorbent material and any contaminated personal protective equipment into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is to treat it as a hazardous chemical waste, to be handled by a licensed professional waste disposal service.

  • Waste Collection:

    • Collect all waste materials containing 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), in a designated and compatible hazardous waste container.

    • The container must be made of a material that is resistant to the chemical and its potential solvents. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container is sealable and kept closed when not in use.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".

    • The full chemical name, "2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide," must be written on the label.

    • Include all known hazard information (e.g., "Toxic," "Irritant," and if applicable, "Flammable").

  • Storage:

    • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area.

    • The storage area should be away from sources of ignition, heat, and direct sunlight, and segregated from incompatible materials such as strong oxidizing agents[2].

  • Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.

    • Provide the waste disposal service with all available information about the chemical, including its known hazards.

    • The most common and recommended method of disposal for such compounds is high-temperature incineration[4].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide and associated waste.

DisposalWorkflow Disposal Workflow for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide Start Waste Generated (Pure compound, solutions, contaminated labware) Assess Assess Waste Type Start->Assess SolidWaste Solid Waste (e.g., contaminated gloves, wipes, solids) Assess->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions) Assess->LiquidWaste Liquid Containerize Place in a designated, compatible, and sealed hazardous waste container SolidWaste->Containerize LiquidWaste->Containerize Label Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazard Pictograms (Toxic, Irritant) Containerize->Label Store Store in a cool, dry, well-ventilated secondary containment area away from incompatibles Label->Store ContactEHS Contact Environmental Health & Safety (EHS) or a licensed waste disposal service Store->ContactEHS End Professional Disposal (e.g., Incineration) ContactEHS->End

Caption: Decision-making and procedural flow for the safe disposal of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide.

References

  • - Jubilant Ingrevia Limited

  • - Apollo Scientific

  • - Transfera.cz

  • - TCI AMERICA

  • - CymitQuimica

  • - Fisher Scientific

  • - Sigma-Aldrich

  • - Chongqing Chemdad

  • - PMC

  • - PubChemLite

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

This document provides essential safety and handling protocols for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide. As a research chemical with an incomplete toxicological profile, all operations must be guided by a...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide. As a research chemical with an incomplete toxicological profile, all operations must be guided by a stringent precautionary principle. The procedures outlined below are designed to establish a self-validating system of safety, ensuring that potential exposure is minimized at every step. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment & Profile

Direct and comprehensive toxicological data for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is limited. Therefore, this assessment is synthesized from available data on the compound and its structural analogs, particularly other trifluoromethylpyridine derivatives.[1] This approach is critical for anticipating potential hazards and implementing appropriate controls.

The primary known hazards are significant, warranting careful handling.[2] The compound is a solid, which can pose an inhalation risk if it becomes airborne as a fine powder.[2][3]

Known and Inferred Hazards Summary:

Hazard ClassificationFindingRationale & Authoritative Source
Acute Oral Toxicity Category 3 (Toxic if swallowed) Classified with signal word "Danger" and hazard statement H301. Immediate medical attention is required upon ingestion.[2]
Serious Eye Irritation Category 2 (Causes serious eye irritation) Classified with hazard statement H319. Direct contact can cause significant irritation.[2] Analogs also show strong eye irritation properties.[4][5][6]
Acute Dermal Toxicity Assumed Harmful Structurally similar compounds are classified as harmful or toxic upon skin contact.[4][6] Assume this route of exposure is hazardous and protect skin accordingly.
Acute Inhalation Toxicity Assumed Harmful As a solid, fine dust presents an inhalation hazard. Related compounds are classified as harmful if inhaled.[4][6]
Skin Corrosion/Irritation Assumed Irritant Many pyridine derivatives cause skin irritation.[4][5][6] Prolonged contact should be avoided.
Hazardous Decomposition Potential for HF and NOx Gas Upon combustion, trifluoromethylated and nitrogen-containing organic compounds can release highly toxic fumes, such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[7][8]

The Hierarchy of Controls: A Mandatory Framework

Before any personal protective equipment (PPE) is selected, the Hierarchy of Controls must be applied. This framework prioritizes the most effective safety measures. PPE is the final, essential barrier between you and the hazard.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 More Effective cluster_2 Less Effective Elimination Elimination (Not Possible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls for chemical handling.

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for safe work practices and engineering controls. It is the final layer of protection and must be worn at all times when handling this compound.

  • Engineering Controls (Primary Barrier):

    • Chemical Fume Hood: All handling of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains aerosols and dust, protecting the user from inhalation.[7]

    • Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the laboratory.[7] Familiarize yourself with their location and operation before starting work.

  • Body Protection:

    • Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves must be worn and fully buttoned. This protects your skin and personal clothing from minor spills and contamination.

    • Chemical-Resistant Apron: For procedures involving larger quantities (>5 g) or a significant risk of splashing, wear a chemical-resistant apron over the lab coat.[9]

  • Hand Protection:

    • Nitrile Gloves: At a minimum, wear standard nitrile gloves.[9] Given the "Toxic if Swallowed" classification, which implies high potency, double-gloving is strongly recommended, especially during weighing and transfer operations.

    • Glove Integrity: Always inspect gloves for tears or punctures before use.[10]

    • Removal and Disposal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately in the designated solid hazardous waste container.[10] Never wear gloves outside the laboratory. Wash hands thoroughly after removing gloves.[7][10]

  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a full seal around the eyes, conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[10][11] This is critical to protect against the serious eye irritation hazard.[2]

    • Face Shield: When handling the solid outside of a sealed container or when there is any risk of splashing during solution transfers, a full-face shield must be worn in addition to chemical splash goggles.

  • Respiratory Protection:

    • Justification: Due to the high oral toxicity and the potential for inhaling fine dust particles, respiratory protection is required when handling the solid powder.

    • Recommended Respirator: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for weighing and transferring small quantities. For larger amounts or situations where dust generation is unavoidable, a half-mask or full-face respirator with P100 (particulate) cartridges should be used. Ensure you are properly fit-tested for any respirator you use.

Step-by-Step Handling & Workflow Guide

This workflow is designed to minimize exposure at each stage of the experimental process.

Workflow Prep 1. Preparation - Don full PPE - Prepare workspace in fume hood Weigh 2. Weighing & Transfer - Use anti-static weigh boat - Handle gently to avoid dust - Double-glove Prep->Weigh Solubilize 3. Solubilization - Add solvent to solid slowly - Keep container covered Weigh->Solubilize Reaction 4. Reaction & Workup - Conduct in closed system - Use caution during transfers Solubilize->Reaction Decon 5. Decontamination - Clean all surfaces - Decontaminate equipment Reaction->Decon Waste 6. Waste Disposal - Segregate waste streams - Label containers clearly Decon->Waste

Caption: Standard operational workflow for handling the compound.

Procedural Steps:

  • Preparation:

    • Before bringing the chemical into the workspace, don all required PPE as specified above.

    • Designate a specific area within the chemical fume hood for the procedure.

    • Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the hood.

  • Weighing and Transfer (Highest Risk Step):

    • Perform all weighing operations on a draft shield or within the fume hood.

    • Use an anti-static weigh boat or tare a piece of glazed paper to prevent the fine powder from dispersing due to static electricity.

    • Handle the container and spatula slowly and deliberately to minimize aerosolizing the solid.

    • Carefully transfer the solid to the reaction vessel. If possible, use a powder funnel.

    • Immediately and securely cap the stock bottle.

  • Reaction and Workup:

    • Add solvents to the solid in the reaction vessel slowly to avoid splashing.

    • Ensure the reaction is conducted in a closed or contained system (e.g., glassware with a condenser and nitrogen inlet).

    • All subsequent transfers and workup steps must be performed within the fume hood.

Spill & Emergency Procedures

Immediate action is critical in an emergency.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[5][10] Seek immediate medical attention.

    • Skin Contact: Remove all contaminated clothing while flushing the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air immediately.[7][10] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. [7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] Seek immediate medical attention and provide the Safety Data Sheet (if available) or chemical name to the medical personnel.[10]

  • Minor Laboratory Spill (Inside Fume Hood):

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent further aerosolization.

    • Carefully scoop the material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

Decontamination & Waste Disposal Plan

Proper disposal is a critical component of safe chemical handling, preventing environmental contamination and future exposures.

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal hazardous waste regulations.[7] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

  • Waste Segregation:

    • Solid Waste: Place all unused compound, contaminated weigh paper, and spill cleanup materials into a clearly labeled, sealed container for "Solid Hazardous Waste."

    • Contaminated PPE: Disposable PPE, such as gloves and bench paper, should be collected in a designated, sealed bag or container within the fume hood and disposed of as solid hazardous waste.

    • Liquid Waste: Unused solutions and waste from reaction workups containing the compound should be collected in a clearly labeled, sealed container for "Hazardous Liquid Waste." Do not pour any amount down the drain.[8][10]

    • Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container.

  • Decontamination:

    • All glassware and equipment that has come into contact with the compound must be decontaminated before being removed from the fume hood. Rinse equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste. Follow with a thorough wash using soap and water.

By adhering to these protocols, you establish a robust safety system that respects the known and potential hazards of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • NextSDS. 2-{[4-(trifluoromethyl)
  • Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)pyridine.
  • Apollo Scientific. 2-Fluoro-6-(trifluoromethyl)
  • Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)
  • CPAchem Ltd. Safety data sheet - 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyridine.
  • Growsafe. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide AldrichCPR.
  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • Ossila. SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)pyridine.
  • SafetyCulture Marketplace AU. Essential PPE for Protection Against Liquid Chemicals.
  • Research Outreach.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
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2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
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